

# Application Notes and Protocols for Met-His Antioxidant Activity Assay

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## Compound of Interest

Compound Name: *Met-His*  
Cat. No.: *B15598491*

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## Introduction

The dipeptide Methionine-Histidine (**Met-His**) is a subject of growing interest in antioxidant research. Its constituent amino acids, methionine and histidine, are known to possess significant antioxidant properties. Methionine acts as a potent scavenger of reactive oxygen species (ROS) through the oxidation of its sulfur-containing side chain, which can be subsequently reduced by cellular enzymes, allowing it to act as a renewable antioxidant.[1][2][3] Histidine's imidazole ring is an effective metal ion chelator and radical scavenger.[4][5] The synergistic combination of these residues within a dipeptide structure suggests that **Met-His** may be a promising candidate for mitigating oxidative stress.

These application notes provide detailed protocols for assessing the antioxidant activity of **Met-His** using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, a protocol for the Cellular Antioxidant Activity (CAA) assay is included to evaluate its efficacy in a biologically relevant context.

## Data Presentation

While direct quantitative antioxidant values for **Met-His** are not extensively available in the literature, the following table summarizes representative antioxidant capacities of related methionine and histidine-containing dipeptides to provide a comparative context.

| Dipeptide                             | Assay                             | IC50 (mM)  | Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/mM) | Reference |
|---------------------------------------|-----------------------------------|------------|--|-----------|
| Carnosine ( $\beta$ -Ala-His)         | DPPH Radical Scavenging           | >10        | -  | [6]       |
| Anserine ( $\beta$ -Ala-N-methyl-His) | DPPH Radical Scavenging           | >10        | -  | [6]       |
| Tyr-His                               | ABTS Radical Scavenging           | -          | ~2.5   | [7]       |
| Met-Tyr                               | ABTS Radical Scavenging           | -          | ~2.0   | [7]       |
| Gly-Met                               | Peroxyl Radical Scavenging (ORAC) | 0.96 mg/mL | -  | [8]       |
| Met-Trp                               | ABTS Radical Scavenging           | -          | 2.60 $\mu$ mol TE/<br>$\mu$ mol                          | [7]       |
| Trp-Met                               | ABTS Radical Scavenging           | -          | 3.30 $\mu$ mol TE/<br>$\mu$ mol                          | [7]       |

Note: The antioxidant capacity of peptides is highly dependent on the specific assay conditions and the peptide sequence. Methionine-containing peptides have been reported to show low reactivity in the ABTS assay.[7]

## Experimental Protocols

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.<sup>[9][10]</sup>

Materials:

- **Met-His** sample
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (ACS grade)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 517 nm

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
- Sample Preparation: Dissolve **Met-His** in the same solvent used for the DPPH solution to prepare a stock solution. Create a series of dilutions from the stock solution.
- Assay Reaction:
  - In a 96-well microplate, add 100  $\mu$ L of the DPPH solution to each well.
  - Add 100  $\mu$ L of the **Met-His** dilutions or the positive control to the respective wells.
  - For the blank, add 100  $\mu$ L of the solvent instead of the sample.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

- $A_{\text{control}}$  is the absorbance of the blank (DPPH solution without sample).
- $A_{\text{sample}}$  is the absorbance of the sample with the DPPH solution.

The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **Met-His**.

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS<sup>•+</sup>), a blue-green chromophore. The reduction of ABTS<sup>•+</sup> by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[\[11\]](#)  
[\[12\]](#)

Materials:

- **Met-His** sample
- ABTS diammonium salt
- Potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>)
- Phosphate-buffered saline (PBS) or ethanol
- Trolox (as a standard)

- 96-well microplate
- Microplate reader capable of measuring absorbance at 734 nm

#### Procedure:

- Preparation of ABTS Radical Cation (ABTS•+) Solution:
  - Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
  - Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
- Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Sample Preparation: Dissolve **Met-His** in PBS or ethanol to prepare a stock solution and create a series of dilutions.
- Assay Reaction:
  - In a 96-well microplate, add 190  $\mu$ L of the ABTS•+ working solution to each well.
  - Add 10  $\mu$ L of the **Met-His** dilutions or Trolox standards to the respective wells.
- Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
- Measurement: Measure the absorbance of each well at 734 nm.

#### Calculation:

The percentage of ABTS•+ scavenging activity is calculated as:

#### Where:

- $A_{\text{control}}$  is the absorbance of the control (ABTS•+ solution without sample).
- $A_{\text{sample}}$  is the absorbance of the sample with the ABTS•+ solution.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of **Met-His** is then calculated from this curve.

## FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[\[12\]](#)[\[13\]](#)

Materials:

- **Met-His** sample
- FRAP reagent:
  - 300 mM Acetate buffer, pH 3.6
  - 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
  - 20 mM Ferric chloride ( $\text{FeCl}_3$ ) solution
- Ferrous sulfate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ ) (as a standard)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 593 nm

Procedure:

- Preparation of FRAP Reagent: Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and  $\text{FeCl}_3$  solution in a 10:1:1 (v/v/v) ratio. Warm the solution to  $37^\circ\text{C}$  before use.
- Sample and Standard Preparation: Dissolve **Met-His** and ferrous sulfate in deionized water to prepare stock solutions and create a series of dilutions.
- Assay Reaction:

- In a 96-well microplate, add 180  $\mu\text{L}$  of the FRAP reagent to each well.
- Add 20  $\mu\text{L}$  of the **Met-His** dilutions or ferrous sulfate standards to the respective wells.
- Incubation: Incubate the plate at 37°C for 4 minutes.
- Measurement: Measure the absorbance of each well at 593 nm.

Calculation:

A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of **Met-His** is then determined from the standard curve and expressed as  $\text{Fe}^{2+}$  equivalents ( $\mu\text{M}$ ).

## Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of ROS induced by a free radical generator. The assay uses a fluorescent probe, 2',7'-dichlorofluorescein diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation. A decrease in fluorescence indicates antioxidant activity.[\[14\]](#)

Materials:

- Human hepatocarcinoma (HepG2) cells
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- DCFH-DA solution
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
- Quercetin (as a standard)
- Black 96-well cell culture plates
- Fluorescence microplate reader

#### Procedure:

- Cell Culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to attach and grow to confluence.
- Cell Treatment:
  - Remove the culture medium and wash the cells with PBS.
  - Treat the cells with different concentrations of **Met-His** or quercetin dissolved in treatment medium for 1 hour.
- Probe Loading:
  - Remove the treatment medium and wash the cells with PBS.
  - Add DCFH-DA solution to the cells and incubate for 1 hour in the dark.
- Induction of Oxidative Stress:
  - Remove the DCFH-DA solution and wash the cells with PBS.
  - Add AAPH solution to induce oxidative stress.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 1 hour using a fluorescence microplate reader (excitation/emission wavelengths of approximately 485/538 nm).

#### Calculation:

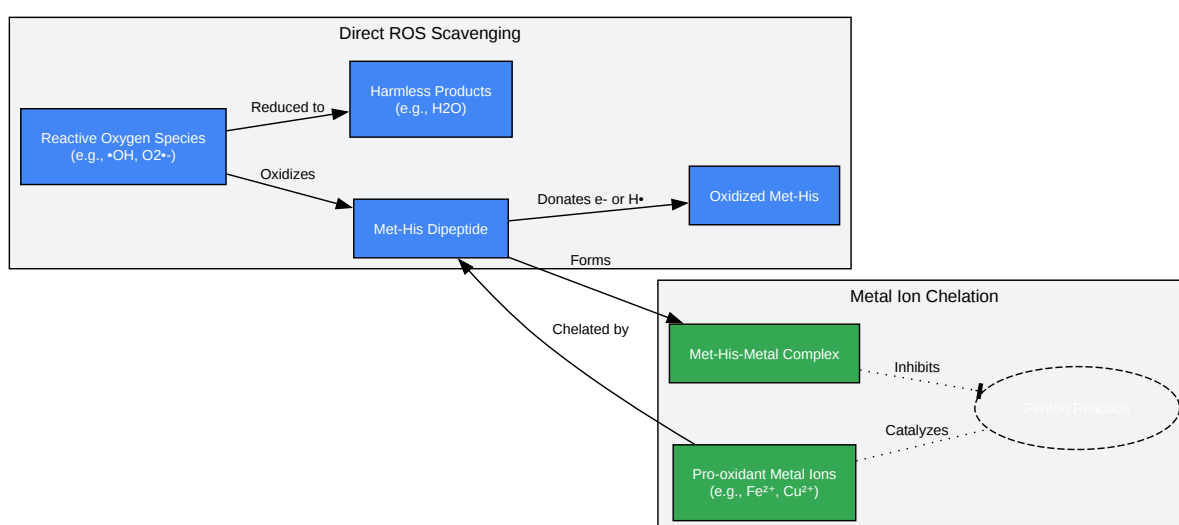
The area under the curve (AUC) of fluorescence versus time is calculated for both the control and the **Met-His**-treated cells. The CAA value is calculated as follows:

#### Where:

- $\int SA$  is the integrated area under the sample curve.
- $\int CA$  is the integrated area under the control curve.

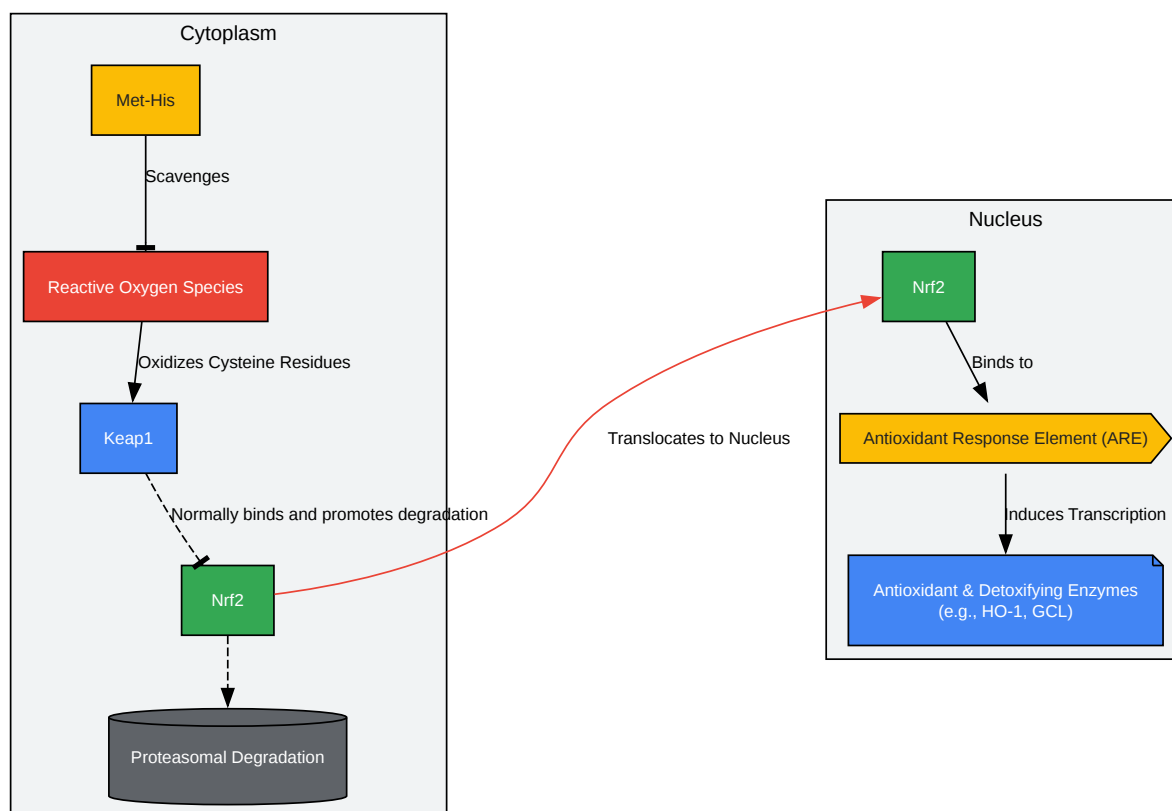
The results are often expressed as quercetin equivalents ( $\mu\text{mol QE}/100 \mu\text{mol}$  of the compound).

## Mandatory Visualization



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Caption: Direct antioxidant mechanisms of the **Met-His** dipeptide.



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Caption: Hypothetical activation of the Keap1-Nrf2 antioxidant pathway by **Met-His**.

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